3-Chloro-5-methylpyrazin-2-amine
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Overview
Description
“3-Chloro-5-methylpyrazin-2-amine” is a chemical compound with the CAS Number 89182-14-9 . It has a molecular weight of 143.58 and its IUPAC name is 3-chloro-5-methyl-2-pyrazinamine . The compound appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H6ClN3 . Its InChI Code is 1S/C5H6ClN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 252.3±35.0 °C at 760 mmHg . The compound has a flash point of 106.4±25.9 °C . It is also noted that the compound has a LogP value of 1.91 , which is a measure of its lipophilicity.
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Eid and Lewis (1983) demonstrated that 3-Methyl or 3-phenyl-5-chloro-1-phenyl-4-phenylazopyrazole, related to 3-Chloro-5-methylpyrazin-2-amine, can react with primary amines to yield various amines, showcasing its utility in synthesizing heterocyclic compounds (Eid & Lewis, 1983).
- Rubina et al. (1989) found that methylazines like methylpyrazine undergo chlorination to produce derivatives like dichloromethylpyrazine, indicating its potential in preparing chlorinated compounds (Rubina et al., 1989).
Preparation of Biologically Active Molecules :
- Lu Jiu-fu et al. (2015) synthesized a compound involving chlorinated pyrazine for potential anticancer activity, indicating the relevance of such compounds in medicinal chemistry (Lu Jiu-fu et al., 2015).
- Behbehani et al. (2011) utilized arylhdrazononitriles in creating a range of heterocyclic substances with antimicrobial activities, where derivatives of pyrazin-2-amine like compounds could be applied (Behbehani et al., 2011).
Catalysis and Chemical Reactions :
- Gangadasu et al. (2002) explored the use of 2-chloro-5-methylpyridine carbaldehyde, a related compound, in synthesizing Schiff bases, which are important in various chemical reactions and catalysis (Gangadasu et al., 2002).
- Colbon et al. (2008) developed a method for synthesizing 6-methylpyrazine-2-yl-amines, showcasing the potential of chlorinated pyrazines in chemical synthesis (Colbon et al., 2008).
Material Science and Corrosion Inhibition :
- Chetouani et al. (2005) studied bipyrazole compounds, including those derived from pyrazole structures, for inhibiting corrosion, indicating the relevance of pyrazine derivatives in material science (Chetouani et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Properties
IUPAC Name |
3-chloro-5-methylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJUTNVPDDMKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569096 |
Source
|
Record name | 3-Chloro-5-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89182-14-9 |
Source
|
Record name | 3-Chloro-5-methylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50569096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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